Z-Arg-SBzl TFA

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C23H27F3N4O5S |

|---|---|

Peso molecular |

528.5 g/mol |

Nombre IUPAC |

S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1 |

Clave InChI |

SBWQPYCOPNERTK-FERBBOLQSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Z-Arg-SBzl TFA: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Z-Arg-SBzl TFA stands as a valuable tool for the sensitive and specific measurement of activated protein C (APC) activity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in enzymatic assays.

This compound is the trifluoroacetate salt of S-benzyl-Nα-benzyloxycarbonyl-L-arginine thioester. The trifluoroacetate counterion enhances the solubility and stability of the compound. As a chromogenic substrate, it is specifically designed to be cleaved by the serine protease, activated protein C. This cleavage releases a thiol group, which can be detected spectrophotometrically, providing a quantitative measure of APC's enzymatic activity.

Core Properties and Mechanism of Action

This compound's utility is rooted in its specific recognition and cleavage by activated protein C. APC, a key enzyme in the regulation of blood coagulation, exerts its anticoagulant effect primarily through the proteolytic inactivation of Factors Va and VIIIa. In a laboratory setting, the enzymatic activity of APC can be precisely quantified using substrates like Z-Arg-SBzl.

The reaction proceeds as follows: In the presence of activated protein C, the thioester bond in Z-Arg-SBzl is hydrolyzed. This releases the benzylthiol leaving group. The rate of this release, and thus the rate of the colorimetric change, is directly proportional to the concentration of active APC in the sample.

Quantitative Data: Physicochemical and Kinetic Parameters

For accurate and reproducible experimental design, a clear understanding of the substrate's properties and its interaction with the enzyme is crucial.

| Parameter | Value | Reference |

| Full Chemical Name | S-benzyl-Nα-((benzyloxy)carbonyl)-L-arginine thioester trifluoroacetic acid salt | |

| Molecular Formula | C₂₁H₂₆N₄O₃S · C₂HF₃O₂ | |

| Molecular Weight | 528.5 g/mol | |

| CAS Number | Not available for the TFA salt, 88253-86-5 for the parent compound | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous buffers, DMSO, and ethanol. | [1][2] |

| Storage | Store at -20°C. For long-term storage, desiccate and protect from light. | [1] |

The efficiency of Z-Arg-SBzl as a substrate for human activated protein C is characterized by its Michaelis-Menten kinetic constants.

| Kinetic Parameter | Value for Human Activated Protein C | Reference |

| Km (Michaelis constant) | 0.021 ± 0.004 mM | [3] |

| kcat (catalytic constant) | 48 ± 3 s⁻¹ | [3] |

| kcat/Km (catalytic efficiency) | 2.3 x 10⁶ M⁻¹s⁻¹ | [3] |

Experimental Protocols

The following is a detailed methodology for a typical chromogenic assay to measure the activity of purified activated protein C using this compound. This protocol is based on the principles outlined in the key literature.[3]

Reagents and Materials:

-

Purified human activated protein C (APC)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution: 10 mM in assay buffer

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplates

Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the purified human APC in assay buffer to the desired concentrations.

-

Prepare the DTNB working solution by diluting the stock solution in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

50 µL of assay buffer

-

20 µL of the DTNB working solution

-

10 µL of the this compound solution (to achieve a final concentration in the range of the Km value)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the APC dilution to each well.

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve using the Beer-Lambert law. The molar extinction coefficient for the TNB²⁻ anion produced from the reaction of the released thiol with DTNB at 412 nm is 14,150 M⁻¹cm⁻¹.

-

Plot the reaction rate (V) against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax). The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizations

Activated Protein C Anticoagulant Pathway

The following diagram illustrates the central role of activated protein C in the regulation of the coagulation cascade.

Caption: The Activated Protein C (APC) anticoagulant pathway.

Experimental Workflow for Measuring APC Activity

The following diagram outlines the key steps in a typical experimental workflow for quantifying APC activity using this compound.

Caption: Experimental workflow for APC activity measurement.

References

Z-Arg-SBzl TFA: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Z-Arg-SBzl TFA stands as a critical tool in the study of serine proteases, particularly in the context of blood coagulation. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.

This compound, or Nα-Benzyloxycarbonyl-L-arginine S-benzyl ester trifluoroacetate salt, is a synthetic substrate primarily recognized for its high specificity towards activated protein C (APC), a key enzyme in the regulation of blood clotting.[1][2] Its utility extends to the active-site mapping of both bovine and human blood coagulation serine proteases.[1] The thioester linkage within the molecule allows for a sensitive chromogenic assay, making it an invaluable reagent for quantifying protease activity.

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility.

| Property | Value | Source |

| Molecular Weight | 528.54 g/mol | [1] |

| Chemical Formula | C₂₃H₂₇F₃N₄O₃S | [1] |

| Appearance | Solid | [3] |

| Purity | 96.58% | [2] |

Table 1: Physicochemical Properties of this compound

Solubility and Storage

| Solvent | Solubility | Notes |

| DMSO | ≥ 47.6 mg/mL | - |

| Ethanol | ≥ 49.1 mg/mL | - |

| Water | ≥ 104.2 mg/mL | - |

Table 2: Solubility of Z-Arg-SBzl Acetate [3]

Storage Conditions:

For long-term stability, this compound powder should be stored at -80°C.[2] Stock solutions should be stored under nitrogen, away from moisture and light.[2] At -80°C, stock solutions are stable for up to 6 months, while at -20°C, they should be used within one month.[2]

Experimental Applications: Chromogenic Assay for Activated Protein C Activity

This compound is predominantly used in chromogenic assays to determine the enzymatic activity of activated protein C. This assay is based on the principle that APC cleaves the thioester bond in Z-Arg-SBzl, releasing a thiol group. This thiol then reacts with a chromogenic agent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically.

Experimental Protocol

The following protocol is a generalized procedure for a chromogenic assay using this compound. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.

Materials:

-

This compound

-

Activated Protein C (APC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.4)

-

DTNB (Ellman's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in the assay buffer to the desired stock concentration.

-

Prepare a stock solution of DTNB in a suitable solvent like DMSO.

-

Dilute the APC enzyme in the assay buffer to the working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the DTNB solution to each well.

-

Add the this compound substrate solution to each well.

-

Include control wells containing all components except the enzyme (blank) and wells with the enzyme but no substrate.

-

-

Initiate Reaction:

-

To start the reaction, add the diluted APC enzyme to the appropriate wells.

-

-

Measurement:

-

Immediately place the microplate in a plate reader set to measure the absorbance at 412 nm.

-

Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

-

The rate of color change is directly proportional to the enzymatic activity of APC.

-

Caption: Workflow for a chromogenic protease assay using this compound.

Mechanism of Action in Protease Assays

The utility of this compound in chromogenic assays stems from the specific recognition of the arginine residue by the active site of serine proteases like activated protein C. The cleavage of the thiobenzyl ester bond is the key enzymatic step that initiates the colorimetric detection.

Caption: Reaction mechanism of this compound in a chromogenic assay.

Signaling Pathways: A Note on Application

It is important to clarify that this compound is primarily a biochemical tool for in vitro assays and is not typically used to probe cellular signaling pathways directly. While activated protein C, the target of this substrate, does play a role in cytoprotective signaling pathways, this compound itself is not a modulator of these pathways. Its function is to report on the enzymatic activity of APC in a controlled, cell-free environment. Therefore, its application in drug discovery and research is centered on identifying and characterizing inhibitors or activators of specific proteases, rather than studying broader signaling cascades within cells.

References

An In-depth Technical Guide on the Mechanism of Action of Z-Arg-SBzl TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) is a synthetic substrate widely utilized in the study of serine proteases, particularly activated protein C (APC). This document provides a comprehensive overview of its mechanism of action, detailing the enzymatic reaction, its role in the context of the coagulation cascade, and the experimental protocols for its use. Quantitative kinetic data are presented to offer a clear understanding of its interaction with target enzymes.

Core Mechanism of Action

This compound serves as a chromogenic substrate for serine proteases that exhibit trypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The core of its mechanism lies in the enzymatic hydrolysis of the thioester bond.

Enzymatic Cleavage: Activated protein C (APC), the primary enzyme target, recognizes and binds to the arginine residue of Z-Arg-SBzl. The serine residue in the active site of APC nucleophilically attacks the carbonyl group of the thioester. This leads to the cleavage of the thioester bond, releasing the thiobenzyl (SBzl) group as a thiol (benzyl mercaptan).

Chromogenic Detection: The released benzyl mercaptan is a colorless compound. To enable spectrophotometric quantification of the enzymatic activity, a secondary reagent, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), is included in the reaction mixture. DTNB reacts with the free thiol group of benzyl mercaptan in a thiol-disulfide exchange reaction. This reaction produces a mixed disulfide and a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored anion with a strong absorbance at 412 nm. The rate of TNB²⁻ formation, measured as an increase in absorbance at 412 nm, is directly proportional to the rate of Z-Arg-SBzl hydrolysis by the enzyme.

Role in the Coagulation Cascade

This compound is a valuable tool for studying the protein C anticoagulant pathway, a critical regulatory mechanism in hemostasis.

Activated protein C is a key enzyme in this pathway, acting as a natural anticoagulant by proteolytically inactivating coagulation cofactors, Factor Va (FVa) and Factor VIIIa (FVIIIa).[1][2][3][4][5] This inactivation slows down the generation of thrombin, thereby downregulating further coagulation.

The use of this compound allows for the direct measurement of APC's enzymatic activity. In a research or clinical setting, the rate of hydrolysis of Z-Arg-SBzl by a plasma sample can be used to determine the functional activity of protein C. This is crucial for diagnosing protein C deficiencies, which can lead to an increased risk of thrombosis.

Quantitative Data

The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters. The following table summarizes the second-order rate constant (kcat/Km) for the hydrolysis of Z-Arg-SBzl by bovine activated protein C, as reported by Cho et al. (1984). This value indicates the catalytic efficiency of the enzyme towards this substrate.

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine Activated Protein C | Z-Arg-SBzl | 1,300 | Cho, K., et al. (1984) |

Experimental Protocols

Chromogenic Assay for Activated Protein C Activity

This protocol describes a typical method for determining the activity of activated protein C using this compound and DTNB.

Materials:

-

Activated Protein C (enzyme)

-

This compound (substrate)

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of DTNB in the Tris-HCl buffer.

-

Prepare a series of dilutions of the activated protein C enzyme standard in the Tris-HCl buffer.

-

-

Assay Setup:

-

In each well of a 96-well microplate, add a specific volume of the Tris-HCl buffer.

-

Add the DTNB solution to each well to a final concentration of approximately 0.1-0.2 mM.

-

Add the enzyme sample or standard to the appropriate wells.

-

To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should be optimized but is typically in the range of 0.1-1 mM.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-set to 37°C.

-

Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Create a standard curve by plotting the V₀ values of the APC standards against their known concentrations.

-

Determine the concentration of APC in the unknown samples by interpolating their V₀ values on the standard curve.

-

Visualizations

Signaling Pathway: Protein C Anticoagulant Pathway

References

Z-Arg-SBzl TFA: An In-depth Technical Guide for Protein C Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine S-benzyl ester trifluoroacetate salt) is a synthetic chromogenic substrate widely employed in the study of serine proteases, particularly activated protein C (APC). Its utility in protein C research stems from its specific cleavage by APC, which releases a product that can be monitored spectrophotometrically. This allows for the precise quantification of APC activity, making it an invaluable tool in both basic research and clinical assay development. This technical guide provides a comprehensive overview of this compound, its application in protein C research, detailed experimental protocols, and an exploration of the protein C signaling pathway.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, arising from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (RP-HPLC). While generally not interfering with in vitro enzymatic assays, the presence of TFA can sometimes influence cellular assays and should be a consideration in experimental design.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₆N₄O₃S · CF₃COOH | N/A |

| Molecular Weight | 528.5 g/mol (as TFA salt) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and DMSO | N/A |

| Storage | Store at -20°C, desiccated and protected from light. | N/A |

Role in Protein C Research: A Chromogenic Substrate

Protein C is a vitamin K-dependent zymogen that, upon activation to APC, plays a critical role in the regulation of coagulation and inflammation. APC exerts its anticoagulant effect primarily through the proteolytic inactivation of Factors Va and VIIIa. In addition to its anticoagulant functions, APC exhibits cytoprotective effects through signaling pathways involving the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR1).

Z-Arg-SBzl serves as an external substrate for the amidolytic activity of APC. The enzyme specifically recognizes and cleaves the arginine residue in the substrate, releasing S-benzylmercaptan. This product can be quantified by reacting it with a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzymatic activity of APC.

Experimental Protocols

Chromogenic Assay for Activated Protein C Activity using Z-Arg-SBzl

This protocol outlines a general method for determining the activity of purified activated protein C using Z-Arg-SBzl as a chromogenic substrate. Researchers should optimize the concentrations of enzyme and substrate based on their specific experimental conditions.

Materials:

-

Purified human activated protein C (APC)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent): 10 mM in assay buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in the assay buffer to prepare a stock solution (e.g., 10 mM). Further dilute to desired working concentrations (e.g., 0.1 - 2 mM).

-

Prepare a stock solution of purified APC in assay buffer (e.g., 1 µM). Further dilute to a working concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of Z-Arg-SBzl working solution

-

Z µL of DTNB solution

-

-

The final volume in each well should be pre-determined (e.g., 180 µL).

-

-

Initiate the Reaction:

-

To initiate the enzymatic reaction, add W µL of the APC working solution to each well.

-

The final volume in each well should now be uniform (e.g., 200 µL).

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

-

The activity of APC can be calculated using the Beer-Lambert law (ε for 2-nitro-5-thiobenzoate at 412 nm is 14,150 M⁻¹cm⁻¹).

-

Experimental Workflow for APC Activity Measurement

Caption: Workflow for measuring APC activity using Z-Arg-SBzl.

Quantitative Data

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Z-Arg-SBzl | Human Activated Protein C | Data not available | Data not available | Data not available | N/A |

| Hypothetical Similar Substrate | Human Activated Protein C | Value | Value | Value | Citation |

Note: The absence of specific kinetic data for Z-Arg-SBzl highlights a knowledge gap in the literature. Researchers are encouraged to determine these parameters in their own experimental systems.

Protein C Signaling Pathway

Activated protein C exerts its cytoprotective effects through a complex signaling pathway that is initiated by its binding to the endothelial protein C receptor (EPCR). This binding event facilitates the proteolytic cleavage and activation of protease-activated receptor-1 (PAR1). The signaling cascade downstream of PAR1 activation is multifaceted and leads to anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing effects.

Activated Protein C Signaling Cascade

In-Depth Technical Guide on Z-Arg-SBzl TFA: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, biochemical properties, and experimental applications of Z-Arg-SBzl TFA, a key substrate for activated protein C. The information presented herein is intended to support research and development activities in the fields of hematology, enzymology, and drug discovery.

Core Compound Structure and Properties

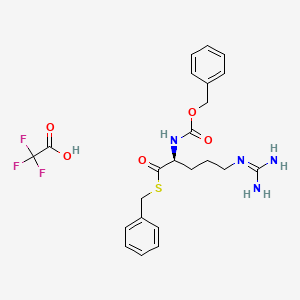

This compound is the trifluoroacetate salt of S-benzyl-Nα-benzyloxycarbonyl-L-arginine thioester. The core structure consists of an L-arginine residue with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group modified to form a thiobenzyl ester. The trifluoroacetate (TFA) anion serves as a counterion to the protonated guanidinium group of the arginine side chain.

The molecular formula for the Z-Arg-SBzl cation is C21H26N4O3S, and its molecular weight is 414.52 g/mol . The complete salt, this compound, has a molecular formula of C23H27F3N4O4S and a molecular weight of 528.54 g/mol .[1]

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of the Z-protected arginine thioester and the trifluoroacetate counterion.

Caption: 2D structure of Z-Arg-SBzl cation and Trifluoroacetate anion.

Quantitative Data: Kinetic Parameters

Z-Arg-SBzl is a chromogenic substrate used to assay the enzymatic activity of serine proteases, particularly activated protein C (APC). The hydrolysis of the thioester bond by APC can be monitored spectrophotometrically. The kinetic parameters for the hydrolysis of Z-Arg-SBzl by bovine and human activated protein C are summarized in the table below.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine Activated Protein C | Z-Arg-SBzl | 28 | 1.6 | 57,000 | [1] |

| Human Activated Protein C | Z-Arg-SBzl | 130 | 1.4 | 11,000 | [1] |

Experimental Protocols

Enzymatic Assay of Activated Protein C using this compound

This protocol is adapted from the methods described by Cho et al. (1984) for determining the kinetic constants of activated protein C using a thioester substrate.[1]

Materials:

-

This compound

-

Activated Protein C (bovine or human)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.1 M NaCl and 0.1% PEG 6000

-

DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution (Ellman's reagent)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store at 4°C.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer immediately before use.

-

Prepare a stock solution of DTNB in the Assay Buffer.

-

Prepare a stock solution of activated protein C in the Assay Buffer. The exact concentration should be determined by active-site titration.

-

-

Assay Performance:

-

The assay is performed in a total volume of 1.0 mL in a cuvette.

-

To the cuvette, add 950 µL of Assay Buffer containing the final concentration of DTNB.

-

Add 25 µL of the this compound solution at various concentrations.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 25 µL of the activated protein C solution.

-

Immediately mix the contents of the cuvette and monitor the increase in absorbance at 412 nm over time. The absorbance change is due to the formation of the 2-nitro-5-thiobenzoate anion upon the reaction of the released thiol with DTNB.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (13,600 M⁻¹cm⁻¹ at pH 7.5).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

-

Calculate kcat from Vmax using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

The following diagram outlines the workflow for the enzymatic assay of activated protein C.

Caption: Workflow for the enzymatic assay of activated protein C.

Role in the Coagulation Cascade

Activated protein C is a key anticoagulant enzyme that regulates the coagulation cascade by proteolytically inactivating Factors Va and VIIIa. This compound serves as a valuable tool for studying the activity of this important enzyme. The diagram below illustrates the position of activated protein C within the broader coagulation pathway.

Caption: Activated Protein C's regulatory role in coagulation.

References

An In-depth Technical Guide to the Hydrolysis of Z-Arg-SBzl TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine S-benzyl thioester trifluoroacetate salt). It covers the fundamental chemical principles, factors influencing the reaction, and detailed experimental protocols for its quantitative analysis. This document is intended to be a valuable resource for professionals working in biochemistry, drug discovery, and development who utilize thioester substrates in their research.

Introduction to this compound

This compound is a synthetic substrate commonly employed in the study of proteases, particularly serine proteases such as activated protein C. The molecule consists of an L-arginine residue with its alpha-amino group protected by a benzyloxycarbonyl (Z) group. The carboxylic acid function of the arginine is modified into a thiobenzyl ester. The trifluoroacetate (TFA) anion is present as a counterion, a remnant from the solid-phase peptide synthesis and purification process. The thioester bond is the primary site of enzymatic and non-enzymatic hydrolysis, a reaction of significant interest in various biochemical assays.

Chemical Properties and Stability

A summary of the key chemical properties of Z-Arg-SBzl is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₂₆N₄O₃S (for the free base) |

| Molecular Weight | 414.52 g/mol (for the free base) |

| Solubility | Soluble in organic solvents like DMSO and ethanol. |

| Storage Conditions | For long-term stability, the solid compound should be stored at -20°C or -80°C, protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |

The stability of this compound in solution is a critical consideration. The thioester bond is susceptible to hydrolysis, which can be influenced by several factors as detailed in the following sections. The TFA counterion, being the conjugate base of a strong acid, contributes to a slightly acidic environment in unbuffered aqueous solutions, which can influence the rate of spontaneous hydrolysis.

The Hydrolysis of Z-Arg-SBzl

The hydrolysis of Z-Arg-SBzl involves the cleavage of the thioester bond, resulting in the formation of Nα-Carbobenzoxy-L-arginine (Z-Arg-OH) and thiobenzyl alcohol (benzyl mercaptan).

Mechanism of Hydrolysis

The hydrolysis of a thioester can proceed through acid-catalyzed, base-catalyzed, or uncatalyzed pathways. The general mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, with the thiol acting as the leaving group.

Factors Influencing Hydrolysis Rate

The rate of Z-Arg-SBzl hydrolysis is significantly affected by the following factors:

-

pH: Thioester hydrolysis is generally accelerated under both acidic and basic conditions. However, the rate is typically more pronounced at higher pH values due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Enzymes: Specific enzymes, such as serine proteases, can dramatically catalyze the hydrolysis of Z-Arg-SBzl as part of their substrate recognition and turnover.

-

Buffer Composition: The components of the buffer solution can also influence the hydrolysis rate. For instance, certain buffer species may act as nucleophiles and directly participate in the cleavage of the thioester bond.

Quantitative Analysis of Hydrolysis

The rate of Z-Arg-SBzl hydrolysis can be quantified by monitoring the appearance of one of the products, typically the thiobenzyl alcohol. A widely used method for this is the Ellman's assay, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with the free thiol group of thiobenzyl alcohol to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.

Data Presentation

The following tables outline the key kinetic parameters that should be determined to characterize the hydrolysis of this compound under various conditions. The experimental protocols provided in the subsequent section describe how to obtain this data.

Table 1: pH-Dependent Hydrolysis of this compound at 25°C

| pH | k_obs (s⁻¹) | t₁/₂ (min) |

| 5.0 | ||

| 6.0 | ||

| 7.0 | ||

| 7.4 | ||

| 8.0 | ||

| 9.0 |

Table 2: Temperature-Dependent Hydrolysis of this compound at pH 7.4

| Temperature (°C) | k_obs (s⁻¹) | t₁/₂ (min) |

| 4 | ||

| 25 | ||

| 37 | ||

| 50 |

k_obs: Observed first-order rate constant. t₁/₂: Half-life.

Experimental Protocols

This section provides a detailed methodology for determining the rate of this compound hydrolysis using a colorimetric assay.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (or other appropriate buffer system)

-

Microplate reader or spectrophotometer

-

96-well microplates

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the desired reaction buffer.

-

Reaction Buffers: Prepare a series of buffers at the desired pH values (e.g., sodium phosphate buffers for pH 6.0, 7.0, 7.4, and 8.0; sodium borate buffer for pH 9.0).

Experimental Workflow for Kinetic Assay

Detailed Assay Procedure

-

To each well of a 96-well microplate, add the appropriate volume of reaction buffer and DTNB stock solution to achieve the desired final concentrations (e.g., 100 µM DTNB).

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to each well to achieve the desired final substrate concentration (e.g., 100 µM).

-

Immediately place the microplate in a plate reader and begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 30-60 minutes).

-

Include appropriate controls, such as a blank without the substrate and a control without DTNB.

Data Analysis

-

Correct the absorbance readings by subtracting the absorbance of the blank.

-

Plot the corrected absorbance at 412 nm as a function of time.

-

The initial rate of the reaction can be determined from the initial linear portion of the curve.

-

The concentration of the released thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette or microplate well, and c is the concentration.

-

The observed first-order rate constant (k_obs) can be determined by fitting the data to a first-order rate equation.

-

The half-life (t₁/₂) can be calculated from the rate constant using the equation: t₁/₂ = ln(2) / k_obs.

Conclusion

This technical guide provides a comprehensive framework for understanding and quantifying the hydrolysis of this compound. By following the detailed experimental protocols, researchers can accurately determine the kinetic parameters of this reaction under various conditions. This information is essential for the proper design and interpretation of experiments involving this compound, particularly in the context of enzyme kinetics and the development of novel therapeutics targeting proteases. The provided diagrams and tables serve as a clear and structured reference for both the theoretical and practical aspects of this compound hydrolysis.

References

An In-depth Technical Guide to the Solubility of Z-Arg-SBzl TFA in Different Buffers

This guide provides a detailed overview of the solubility characteristics of Z-L-arginine S-benzyl thioester trifluoroacetate salt (Z-Arg-SBzl TFA). It is intended for researchers, scientists, and drug development professionals who utilize this and similar peptide-based compounds in their work. The information presented here is a synthesis of general peptide solubility principles and specific data available for closely related compounds.

Introduction to this compound and Peptide Solubility

This compound is a synthetic peptide derivative commonly used as a substrate for various proteases. Understanding its solubility is critical for accurate experimental design and obtaining reliable results. The solubility of peptides is governed by their amino acid composition, specifically the presence of charged (acidic and basic) and hydrophobic residues.

The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions.[1][2][3][4] Peptides with a net positive or negative charge tend to be more soluble in aqueous buffers. Z-Arg-SBzl contains an arginine (Arg) residue, which is a basic amino acid, conferring a positive charge to the peptide at neutral and acidic pH. This suggests that this compound is likely to be more soluble in acidic to neutral aqueous solutions.

Solubility Data

| Solvent/Buffer | Solubility of Z-Arg-SBzl Acetate | Predicted Solubility of this compound | Rationale/Remarks |

| Water (H₂O) | ≥104.2 mg/mL[5] | Likely soluble | As a charged peptide, it is expected to have good aqueous solubility.[1][2][4] The TFA counter-ion may influence the exact solubility. |

| Phosphate-Buffered Saline (PBS) | Not specified | Likely soluble | PBS is a common buffer for biological experiments and is generally a good starting point for charged peptides.[1][4] |

| Tris Buffer | Not specified | Likely soluble | Tris buffers are widely used and generally suitable for peptides that are soluble in aqueous solutions.[3] |

| Dilute Acetic Acid | Not specified | Soluble | For basic peptides (containing Arg, Lys, His), dilute acetic acid can be used to aid dissolution if solubility in water or neutral buffers is limited.[1][2][4] |

| Dilute Ammonium Hydroxide | Not specified | Likely insoluble or not recommended | Basic solutions are generally used for acidic peptides.[2][4] |

| Dimethyl Sulfoxide (DMSO) | ≥47.6 mg/mL[5] | Soluble | DMSO is a powerful organic solvent capable of dissolving many hydrophobic and neutral peptides.[2][4][6] It is a good option if aqueous solubility is insufficient. |

| Ethanol (EtOH) | ≥49.1 mg/mL[5] | Soluble | Ethanol is another organic solvent that can be used for dissolving peptides. |

Note: The provided quantitative data is for the acetate salt of Z-Arg-SBzl. While the solubility of the TFA salt is expected to be similar, empirical testing is recommended for precise measurements in your specific buffer system.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a peptide like this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample.[1][2][3]

Materials:

-

This compound

-

Sterile, purified water

-

A selection of buffers (e.g., PBS, Tris-HCl, Acetate buffer) at various pH values

-

Organic solvents (e.g., DMSO, Acetonitrile, Ethanol)

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Initial Assessment:

-

Solubility Testing in Aqueous Buffers:

-

Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small volume of the desired buffer (e.g., 100 µL of sterile water or PBS) to achieve a high initial concentration.

-

Vortex the tube for 30-60 seconds.

-

If the peptide does not dissolve, sonication for a few minutes may help to break up any aggregates.[3]

-

If the peptide remains insoluble, incrementally add more buffer and repeat the vortexing/sonication steps until the peptide dissolves or the desired concentration is reached.

-

If the peptide is still not soluble in water or neutral buffer, proceed to acidic buffers.

-

-

Solubility Testing in Acidic Buffers:

-

For basic peptides like Z-Arg-SBzl, if solubility in neutral buffers is poor, attempt to dissolve it in a dilute acidic solution (e.g., 10% acetic acid).[1][2][4]

-

Add the acidic solution dropwise while vortexing until the peptide dissolves.

-

Once dissolved, the solution can be diluted with the desired experimental buffer.

-

-

Solubility Testing in Organic Solvents:

-

If the peptide is insoluble in aqueous solutions, it may have significant hydrophobic character.

-

Attempt to dissolve a small amount in an organic solvent like DMSO.[2][4][6]

-

Once dissolved in the organic solvent, the solution can often be slowly added to an aqueous buffer with stirring to the final desired concentration. Be mindful that high concentrations of organic solvents can be detrimental to many biological assays.

-

-

Observation and Quantification:

-

A peptide is considered dissolved when the solution is clear and free of visible particles.

-

The solubility can be quantified as the concentration at which the peptide completely dissolves.

-

Visualizations

The following diagrams illustrate the logical workflow for determining peptide solubility.

Caption: A decision-making workflow for dissolving peptides.

Caption: A flowchart of the experimental steps for determining solubility.

References

Z-Arg-SBzl TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt), a chromogenic substrate pivotal for the functional assessment of activated protein C (APC). This document outlines its chemical properties, details experimental applications, and explores the intricate signaling pathways influenced by activated protein C.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below, offering a direct comparison of its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇F₃N₄O₅S | [1] |

| Molecular Weight | 528.54 g/mol | [1] |

| Appearance | Solid | |

| Storage Conditions | Desiccated at -20°C |

Experimental Protocols

This compound is primarily utilized as a chromogenic substrate in functional assays to determine the activity of activated protein C. The underlying principle of this assay is the cleavage of the thiobenzyl ester bond in Z-Arg-SBzl by APC, which releases a chromophore that can be quantified spectrophotometrically.

General Protocol for Activated Protein C Chromogenic Assay

This protocol provides a generalized framework for determining APC activity using a chromogenic substrate like this compound. Researchers should optimize specific concentrations and incubation times based on their experimental setup.

Materials:

-

Citrated plasma samples

-

Protein C activator (e.g., Protac™, an extract from the venom of Agkistrodon contortrix)[2]

-

This compound solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.3)

-

Microplate reader capable of measuring absorbance at 405 nm[3]

-

96-well microtiter plates

Procedure:

-

Sample Preparation: Prepare serial dilutions of a normal plasma pool to generate a standard curve. Test plasma samples are typically diluted in the assay buffer.

-

Activation of Protein C: In a 96-well plate, incubate the diluted plasma samples and standards with the protein C activator at 37°C. This step converts the zymogen protein C into its active form, APC.

-

Chromogenic Reaction: Add the this compound solution to each well to initiate the chromogenic reaction. The activated protein C will cleave the substrate.

-

Measurement: Kinetically measure the change in absorbance at 405 nm using a microplate reader.[3] The rate of color development is directly proportional to the APC activity in the sample.

-

Data Analysis: Construct a standard curve by plotting the rate of absorbance change against the concentration of the plasma standards. Use this curve to determine the protein C activity in the test samples.

Signaling Pathways of Activated Protein C

Activated protein C is a serine protease with a well-established role in the anticoagulation cascade. However, its functions extend significantly beyond hemostasis to include cytoprotective, anti-inflammatory, and anti-apoptotic activities.[4][5] These pleiotropic effects are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).[6][7]

Anticoagulant Pathway

The canonical function of activated protein C is the regulation of blood coagulation. In this pathway, APC, in complex with its cofactor protein S, proteolytically inactivates coagulation factors Va and VIIIa.[8] This inactivation dampens the generation of thrombin, thereby reducing fibrin clot formation.

Caption: Anticoagulant pathway of activated protein C.

Cytoprotective Signaling: The Role of EPCR and PAR1

Beyond its anticoagulant effects, APC initiates intracellular signaling pathways that confer cellular protection. This "biased signaling" is a fascinating example of how a single receptor, PAR1, can elicit distinct downstream effects depending on the activating protease.[9][10]

When thrombin cleaves PAR1, it triggers pro-inflammatory and pro-apoptotic responses. In contrast, when APC, bound to EPCR, cleaves PAR1 at a different site, it initiates anti-inflammatory, anti-apoptotic, and barrier-stabilizing effects.[11][12] This differential signaling is mediated through distinct downstream effectors, with APC-PAR1 signaling favoring pathways involving β-arrestin-2, while thrombin-PAR1 signaling proceeds through G-protein coupling.[9][11]

The cytoprotective signaling of APC has significant therapeutic implications for conditions such as sepsis, stroke, and other inflammatory diseases.[4][13]

Caption: Cytoprotective signaling pathway of activated protein C.

Experimental Workflow: Chromogenic Assay

The following diagram illustrates the logical workflow of a typical chromogenic assay for measuring activated protein C activity.

Caption: Workflow for APC chromogenic assay.

References

- 1. Protein C anticoagulant system--anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein C Assays [practical-haemostasis.com]

- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated protein C action in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelial cell protein C receptor-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

Z-Arg-SBzl TFA: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine S-benzyl ester trifluoroacetate salt), a critical thioester substrate for the study of serine proteases, particularly activated protein C (APC). Adherence to the protocols and safety measures outlined herein is crucial for ensuring experimental accuracy and laboratory safety.

Core Concepts and Chemical Properties

This compound is a synthetic substrate designed for the specific and sensitive measurement of activated protein C activity. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the lyophilized peptide.

Physicochemical Data

The following table summarizes the key chemical and physical properties of Z-Arg-SBzl.

| Property | Value |

| Chemical Formula | C₂₁H₂₆N₄O₃S (for the free base) |

| Molecular Weight | 414.52 g/mol (for the free base) |

| CAS Number | 88253-86-5 |

| Appearance | White to off-white lyophilized powder |

| Purity | Typically ≥95% |

Solubility

Proper solubilization is critical for experimental success. Due to its hydrophobic nature, this compound may require organic solvents for initial reconstitution.

| Solvent | Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 47.6 mg/mL | Recommended for creating concentrated stock solutions. |

| Ethanol (EtOH) | ≥ 49.1 mg/mL | An alternative to DMSO. |

| Water | ≥ 104.2 mg/mL | The TFA salt improves aqueous solubility. |

It is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with the appropriate aqueous buffer to the final working concentration.[1]

Safety and Handling

Hazard Identification

-

Trifluoroacetic Acid (TFA): TFA is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful to aquatic life with long-lasting effects.[2]

-

Peptide Moiety: The toxicological properties of the peptide component have not been fully investigated.[1] As a general precaution, it should be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile). |

| Eye Protection | Safety glasses with side shields or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust mask may be appropriate when handling the lyophilized powder. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

| Condition | Lyophilized Powder | Stock Solution |

| Long-term Storage | -20°C to -80°C in a desiccator. | Aliquot and store at -80°C for up to 6 months. |

| Short-term Storage | -20°C | Aliquot and store at -20°C for up to 1 month. |

Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4] Avoid repeated freeze-thaw cycles of solutions.[1] Peptides containing arginine can be susceptible to degradation, so proper storage is critical.

Experimental Protocols

This compound is primarily used in chromogenic assays to determine the enzymatic activity of activated protein C. The following is a representative protocol that can be adapted for specific experimental needs.

Principle of the Chromogenic Assay

The enzymatic activity of APC is measured by its ability to cleave the thioester bond in Z-Arg-SBzl. This cleavage releases a free thiol group (benzyl mercaptan), which can then react with a chromogenic agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product. The rate of color formation is directly proportional to the APC activity and can be measured spectrophotometrically.

Reagents and Materials

-

This compound

-

Activated Protein C (human or bovine)

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Microplate reader or spectrophotometer capable of reading at 412 nm

-

96-well microplates

Representative Assay Protocol

-

Prepare Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

DTNB Stock Solution: Prepare a 10 mM stock solution in the assay buffer.

-

Activated Protein C: Prepare a series of dilutions in the assay buffer to generate a standard curve.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

150 µL of Assay Buffer

-

20 µL of DTNB solution (final concentration ~1 mM)

-

10 µL of the sample containing activated protein C or standard.

-

-

Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

-

Initiate the reaction by adding 20 µL of the this compound solution (final concentration ~1 mM).

-

Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample.

-

Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of activated protein C in the unknown samples by interpolating from the standard curve.

-

Visualizations

Protein C Anticoagulant Pathway

The following diagram illustrates the central role of activated protein C in the coagulation cascade, the pathway in which this compound is a key research tool.

References

Z-Arg-SBzl TFA: A Comprehensive Technical Guide for Active-Site Mapping of Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-site mapping is a critical process in protease research and drug development, providing invaluable insights into the substrate specificity and catalytic mechanism of these enzymes. A thorough understanding of a protease's active site architecture allows for the rational design of specific inhibitors and substrates, which are essential tools for studying their physiological roles and for developing novel therapeutics. Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine thiobenzyl ester, trifluoroacetic acid salt) is a valuable chemical probe for the active-site mapping of proteases, particularly those that recognize and cleave after arginine residues, such as certain serine proteases involved in the blood coagulation cascade.[1]

This technical guide provides an in-depth overview of the application of this compound in protease active-site mapping, including its mechanism of action, detailed experimental protocols, and a summary of its chemical and physical properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₂₁H₂₆N₄O₃S · C₂F₃O₂H |

| Molecular Weight | 528.54 g/mol |

| CAS Number | 88253-86-5[2][3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 47.6 mg/mL) and Ethanol (≥ 49.1 mg/mL)[4] |

| Storage | Store at -20°C, desiccated and protected from light. For long-term storage, -80°C is recommended. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] |

Mechanism of Action for Active-Site Mapping

This compound functions as a chromogenic substrate for proteases that exhibit specificity for arginine at the P1 position of their substrates. The process of active-site mapping using this compound does not typically involve covalent modification of the enzyme. Instead, it relies on the enzymatic hydrolysis of the thiobenzyl ester bond.

The catalytic activity of a target protease cleaves the thiobenzyl ester linkage in Z-Arg-SBzl, releasing a free thiol group in the form of thiobenzyl alcohol. This thiol then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the reaction mixture. The reaction between the thiol and DTNB produces a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored product with a strong absorbance at 412 nm.

By monitoring the rate of TNB formation spectrophotometrically, the kinetic parameters of the enzymatic reaction, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be determined. These kinetic constants provide quantitative information about the affinity of the enzyme for the substrate and its catalytic efficiency, which are fundamental aspects of active-site mapping.

References

Methodological & Application

Application Notes and Protocols: Z-Arg-SBzl TFA Protein C Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein C is a vital vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of blood coagulation. Upon activation to Activated Protein C (APC), it acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating thrombin generation. Dysregulation of the Protein C pathway is implicated in various thrombotic disorders, making the measurement of its activity a critical aspect of hemostasis research and the development of novel anticoagulant and anti-inflammatory therapies.

This document provides a detailed protocol for the determination of Protein C activity using a chromogenic assay based on the specific substrate, Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetate salt). This assay offers a sensitive and quantitative method to measure the enzymatic activity of Activated Protein C.

Principle of the Assay

The this compound Protein C activity assay is a two-step enzymatic reaction. In the first step, Protein C present in the sample is activated to Activated Protein C (APC) by a specific activator, commonly derived from snake venom (e.g., Protac® from Agkistrodon contortrix contortrix). In the second step, the newly formed APC cleaves the thioester bond in the synthetic substrate this compound. This cleavage releases a thiol group which can be detected by a chromogenic agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), resulting in the formation of a colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm. The rate of color development is directly proportional to the APC activity in the sample.

Protein C Signaling Pathway

Activated Protein C, in addition to its anticoagulant functions, exerts significant cytoprotective effects, including anti-inflammatory and anti-apoptotic activities. These effects are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1). The binding of APC to EPCR on the endothelial cell surface enhances its proteolytic activity towards PAR-1. Cleavage of PAR-1 by APC initiates intracellular signaling cascades that lead to the modulation of gene expression and promotion of cell survival and barrier stabilization.

Experimental Workflow

The experimental workflow for the this compound Protein C activity assay involves sample preparation, activation of Protein C, the chromogenic reaction, and data acquisition.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. | Storage |

| This compound | MedchemExpress | HY-112918 | -20°C |

| Human Protein C | (e.g., Sigma-Aldrich) | (e.g., HPC1001) | -20°C |

| Protein C Activator (Protac®) | (e.g., Pentapharm) | (e.g., P0019) | 2-8°C |

| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | (e.g., Sigma-Aldrich) | (e.g., D8130) | Room Temp |

| Tris-HCl | (e.g., Sigma-Aldrich) | (e.g., T5941) | Room Temp |

| NaCl | (e.g., Sigma-Aldrich) | (e.g., S9888) | Room Temp |

| Bovine Serum Albumin (BSA) | (e.g., Sigma-Aldrich) | (e.g., A7906) | 2-8°C |

| 96-well microplate, clear, flat-bottom | (e.g., Corning) | (e.g., 3596) | Room Temp |

| Microplate reader | N/A | N/A | N/A |

Reagent Preparation

| Reagent | Composition | Preparation Instructions |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA | Dissolve Tris-HCl and NaCl in deionized water, adjust pH to 7.5, then add BSA and mix gently. |

| Protein C Activator Solution | 1 U/mL in Assay Buffer | Reconstitute Protac® according to the manufacturer's instructions and dilute to the final concentration in Assay Buffer. Prepare fresh. |

| This compound Substrate Solution | 10 mM in DMSO | Dissolve this compound in DMSO. Store in aliquots at -20°C. Protect from light. |

| DTNB Solution | 10 mM in Assay Buffer | Dissolve DTNB in Assay Buffer. Prepare fresh and protect from light. |

| Human Protein C Standards | 0 - 100 mU/mL in Assay Buffer | Prepare a stock solution of Human Protein C and perform serial dilutions in Assay Buffer to generate a standard curve. |

Note: The optimal concentrations of the activator and substrate may require empirical determination for specific experimental conditions.

Sample Preparation

-

Collect whole blood in tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

-

Carefully transfer the plasma to a clean tube. Samples can be assayed immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

On the day of the assay, thaw frozen plasma samples at 37°C.

Assay Procedure

-

Prepare the Microplate: Add 20 µL of Protein C standards, control plasma, and test plasma samples in duplicate to the wells of a 96-well microplate.

-

Activate Protein C: Add 20 µL of the Protein C Activator Solution to each well.

-

Incubation: Incubate the plate at 37°C for 5 minutes.

-

Initiate Chromogenic Reaction: Prepare a reaction mix containing the this compound Substrate Solution and DTNB Solution. A 1:1 mixture is a reasonable starting point, but this may need optimization. Add 160 µL of this reaction mix to each well. The final concentration of the substrate and DTNB in the well should be optimized (e.g., 0.5 mM this compound and 0.5 mM DTNB).

-

Measure Absorbance: Immediately place the microplate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 412 nm (OD412) every minute for 10-15 minutes (kinetic mode).

Data Analysis

-

For each standard and sample, calculate the rate of reaction (Vmax) as the change in absorbance per minute (mOD/min).

-

Plot the Vmax values for the Protein C standards against their corresponding concentrations to generate a standard curve.

-

Determine the Protein C activity in the test samples by interpolating their Vmax values from the standard curve.

-

The results can be expressed in mU/mL or as a percentage of the activity of a normal plasma pool.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Sample Volume | 20 µL | |

| Activator Concentration | 1 U/mL (working solution) | May require optimization. |

| Activator Volume | 20 µL | |

| Activation Time | 5 minutes | |

| Activation Temperature | 37°C | |

| Substrate (this compound) Final Concentration | 0.1 - 1.0 mM | Optimal concentration should be determined empirically. |

| DTNB Final Concentration | 0.1 - 1.0 mM | Should be equimolar to the substrate. |

| Total Reaction Volume | 200 µL | |

| Reaction Temperature | 37°C | |

| Wavelength | 412 nm | |

| Measurement Mode | Kinetic | |

| Measurement Duration | 10 - 15 minutes |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no signal | - Inactive enzyme or activator- Incorrect buffer pH- Substrate or DTNB degradation | - Use fresh reagents- Verify buffer pH- Prepare substrate and DTNB solutions fresh and protect from light |

| High background | - Spontaneous substrate hydrolysis- Contamination of reagents | - Run a blank with no enzyme- Use high-purity reagents |

| Poor standard curve linearity | - Pipetting errors- Incorrect standard dilutions | - Use calibrated pipettes- Prepare fresh standards carefully |

| High well-to-well variability | - Inconsistent mixing- Temperature fluctuations | - Ensure thorough mixing after reagent addition- Maintain a constant temperature in the plate reader |

Application Notes: Chromogenic Assay for Activated Protein C (APC) Activity using Z-Arg-SBzl TFA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activated Protein C (APC) is a crucial serine protease in the circulatory system that plays a key role in regulating coagulation and inflammation.[1] It is the activated form of Protein C, a vitamin K-dependent zymogen synthesized in the liver.[1] The activation of Protein C is initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells, a process enhanced by the endothelial protein C receptor (EPCR).[2][3][4] Once activated, APC, along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation and preventing excessive thrombosis.[1][5][6] Beyond its anticoagulant functions, APC also exhibits cytoprotective and anti-inflammatory properties.[2][5] Given its central role in hemostasis, the accurate measurement of APC activity is vital for thrombosis research, diagnosing deficiencies, and developing novel anticoagulant therapies.

Assay Principle

This protocol describes a chromogenic assay for determining APC activity. The assay utilizes a specific synthetic substrate, Z-Arg-SBzl TFA (Thiobenzyl Z-L-argininate, trifluoroacetic acid salt), which is recognized and cleaved by APC.[7] The enzymatic activity of APC releases a chromogenic group, p-nitroaniline (pNA), from a colorless substrate. The rate of pNA release is directly proportional to the APC activity in the sample and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[8][9]

This method offers high sensitivity and is not affected by interferences from factors like lupus anticoagulants which can be a limitation in clot-based assays.[10][11]

Signaling Pathway of Protein C Activation

The activation of Protein C is a critical control point in the coagulation cascade, occurring on the endothelial cell surface.

Caption: Protein C activation on the endothelial cell surface and its anticoagulant function in plasma.

Experimental Protocol

Materials and Reagents

-

Activated Protein C (human, purified)

-

This compound (Thiobenzyl Z-L-argininate, trifluoroacetic acid salt)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate, clear, flat-bottom

-

Microplate reader with 405 nm absorbance filter

-

Calibrated pipettes

-

Reagent reservoirs

-

Purified water

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in purified water. The final concentration in the assay will typically be in the range of 0.1-1 mM. Protect the solution from light.

-

Prepare a series of APC standards by diluting the purified APC stock solution in assay buffer. A typical concentration range could be 0-100 nM.

-

Prepare unknown samples by diluting them in the assay buffer to ensure the final activity falls within the range of the standard curve.

-

-

Assay Setup:

-

Equilibrate all reagents and the microplate to room temperature (or 37°C if preferred) before starting the assay.

-

Design the plate layout, including wells for blanks (buffer only), standards, and unknown samples. It is recommended to run all samples in duplicate or triplicate.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of assay buffer to the blank wells.

-

Add 50 µL of each APC standard to the respective wells.

-

Add 50 µL of each diluted unknown sample to their designated wells.

-

To initiate the reaction, add 50 µL of the this compound substrate solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm kinetically, with readings taken every minute for a period of 10-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then stop the reaction (e.g., with 2% acetic acid) before reading the final absorbance.

-

Experimental Workflow

Caption: Workflow for the chromogenic measurement of Activated Protein C activity.

Data Analysis and Presentation

Calculation of APC Activity

-

For each standard and sample, calculate the rate of reaction by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[12][13]

-

Subtract the rate of the blank (spontaneous substrate hydrolysis) from all standard and sample rates.

-

Plot a standard curve of the corrected ΔAbs/min versus the concentration of the APC standards.

-

Determine the equation of the line from a linear regression of the standard curve.

-

Use this equation to calculate the APC concentration in the unknown samples based on their corrected ΔAbs/min values. Remember to account for the dilution factor of the samples.

Sample Data Table

The following table presents example data from an APC activity assay. The rates (ΔAbs/min) are calculated from the linear phase of the reaction kinetics.

| Sample ID | APC Concentration (nM) | Raw Rate (mAbs/min) | Corrected Rate (mAbs/min) | Calculated Concentration (nM) |

| Blank | 0 | 5.2 | 0.0 | - |

| Standard 1 | 10 | 20.5 | 15.3 | - |

| Standard 2 | 25 | 42.8 | 37.6 | - |

| Standard 3 | 50 | 80.1 | 74.9 | - |

| Standard 4 | 100 | 155.9 | 150.7 | - |

| Unknown Sample 1 | - | 65.4 | 60.2 | 40.5 |

| Unknown Sample 2 | - | 112.7 | 107.5 | 71.8 |

Note: The "Corrected Rate" is obtained by subtracting the blank's raw rate. The "Calculated Concentration" for unknown samples is determined from the standard curve generated using the standards.

Troubleshooting and Considerations

-

High Background: If the blank shows a high rate of absorbance increase, it may indicate spontaneous substrate degradation. Prepare fresh substrate solution and protect it from light.

-

Non-linear Kinetics: If the reaction rate is not linear, it may be due to substrate depletion or enzyme saturation. Dilute the sample or standard to bring the activity within the linear range of the assay.

-

Sample Matrix Effects: Components in biological samples (e.g., plasma) may interfere with the assay. It is important to run appropriate controls, and if necessary, purify or dilute the sample to minimize these effects.

-

Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure consistent temperature control throughout the experiment for reproducible results.

References

- 1. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. diapharma.com [diapharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. labcorp.com [labcorp.com]

- 9. Chromogenic Method [sysmex.co.uk]

- 10. Protein C Assays [practical-haemostasis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Z-Arg-SBzl TFA Assay for Purified Enzyme Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester, trifluoroacetic acid salt) assay is a widely used method for the continuous monitoring of the activity of certain proteases, particularly serine and cysteine proteases. This chromogenic assay relies on the enzymatic hydrolysis of the thiobenzyl ester substrate, Z-Arg-SBzl. The cleavage of the substrate releases a free thiol group (thiobenzyl alcohol), which can then react with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The resulting reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzymatic activity under appropriate conditions.

This application note provides detailed protocols for utilizing the this compound assay with purified enzyme systems, guidance on data analysis, and a summary of available kinetic data for relevant enzymes.

Principle of the Assay

The this compound assay is a two-step reaction. In the first step, the protease of interest cleaves the thiobenzyl ester bond of the Z-Arg-SBzl substrate. In the second, coupled reaction, the liberated thiol reacts with DTNB to produce the yellow-colored TNB²⁻ anion, which has a maximum absorbance at 412 nm.

Step 1: Enzymatic Hydrolysis

Z-Arg-SBzl + H₂O --(Protease)--> Z-Arg-OH + Thiobenzyl alcohol (R-SH)

Step 2: Chromogenic Reaction with DTNB

Thiobenzyl alcohol (R-SH) + DTNB --> R-S-S-TNB + TNB²⁻ (yellow)

The rate of the enzymatic reaction is determined by monitoring the increase in absorbance at 412 nm over time.

Applications in Purified Enzyme Systems

This assay is particularly valuable for:

-

Determining enzyme kinetics: Calculating Michaelis-Menten constants (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) for purified proteases.

-

Screening for enzyme inhibitors: Assessing the potency and mechanism of action of potential inhibitors.

-

Characterizing enzyme activity: Studying the effects of pH, temperature, and cofactors on enzyme function.

-

Quality control of enzyme preparations: Ensuring the activity and purity of isolated enzymes.

Quantitative Data

The following table summarizes available kinetic parameters for the hydrolysis of Z-Arg-SBzl and similar substrates by various purified proteases. It is important to note that kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Serine Proteases | ||||||

| Bovine Trypsin | Z-Arg-SBzl | ~20 | Not Reported | Not Reported | Not Reported | |

| Human Activated Protein C | Z-Arg-SBzl | Not Reported | Not Reported | Not Reported | Not Reported | |

| Cysteine Proteases | ||||||

| Human Cathepsin B | Z-Phe-Arg-AMC | 200 | Not Reported | 1.5 | 7,500 | [1] |

| Human Cathepsin L | Z-Phe-Arg-AMC | 1.8 | Not Reported | 1.9 | 1.1 x 10⁶ | [1] |

Experimental Protocols

Materials and Reagents

-

Purified enzyme of interest

-

This compound substrate (store at -20°C, protect from light and moisture)

-

DTNB (Ellman's Reagent) (store at 4°C, protect from light)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA)

-

Enzyme Dilution Buffer (compatible with the enzyme of interest)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 412 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents

-

This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in a suitable solvent (e.g., DMSO or ethanol). Store the stock solution in small aliquots at -20°C. Caution: Handle with care as it is a trifluoroacetic acid salt.

-

DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in the Assay Buffer. This solution may need to be gently warmed to fully dissolve. Store protected from light at 4°C.

-